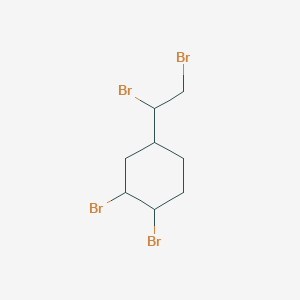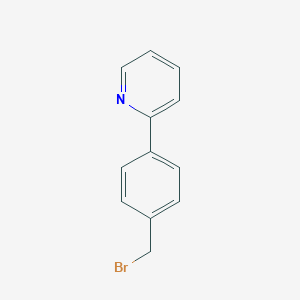
2-(4-(溴甲基)苯基)吡啶
概述
描述
2-(4-Bromomethylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a pyridine ring substituted with a bromomethylphenyl group, making it a versatile intermediate in organic synthesis.
科学研究应用
2-(4-Bromomethylphenyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with various proteins or enzymes in the cell.
Mode of Action
Bromomethyl groups are known to be reactive and can undergo various chemical reactions, such as nucleophilic substitution . This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially react with nucleophilic sites on its target molecules, leading to changes in their structure and function.
Biochemical Pathways
Bromomethyl compounds are often used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 2-(4-(Bromomethyl)phenyl)pyridine could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.
Result of Action
Given its use in proteomics research , it may be involved in the modification of proteins, potentially leading to changes in their function.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromomethylphenyl)pyridine involves the reaction of 4-bromomethylbenzaldehyde with pyridine under specific conditions . The reaction typically requires a catalyst and is conducted under inert atmosphere to prevent unwanted side reactions. Another method involves the use of hydrobromic acid and a suitable solvent to facilitate the bromination of the methyl group .
Industrial Production Methods
Industrial production of 2-(4-Bromomethylphenyl)pyridine often employs large-scale bromination reactions using hydrobromic acid and other brominating agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and solvent choice .
化学反应分析
Types of Reactions
2-(4-Bromomethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and amines.
Oxidation Products: Oxidation typically yields carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or alkanes.
相似化合物的比较
Similar Compounds
2-(4-Chloromethyl)phenyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.
2-(4-Methyl)phenyl)pyridine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
2-(4-Nitromethyl)phenyl)pyridine: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
2-(4-Bromomethylphenyl)pyridine is unique due to its bromomethyl group, which provides a balance of reactivity and stability. This makes it particularly useful in a variety of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .
属性
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQGHNSQXFQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948694 | |
| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257907-04-3 | |
| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-(Bromomethyl)phenyl)pyridine in the synthesis of calix[6]arene derivatives?
A1: 2-(4-(Bromomethyl)phenyl)pyridine serves as a key reagent in the synthesis of calix[6]arene derivatives with specific functionalities. The compound reacts with the 1,3,5-trimethylether of the t-Bu-calix[6]arene in the presence of sodium hydride. This reaction leads to the attachment of the 4'-(pyrid-2' '-yl)phenylmethoxy group to the calix[6]arene scaffold. [] This functionalization contributes to the formation of deep cavities within the calix[6]arene structure, as evidenced by the X-ray crystal structure. [] These cavities can potentially encapsulate guest molecules, highlighting the potential of these derivatives in host-guest chemistry and related applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
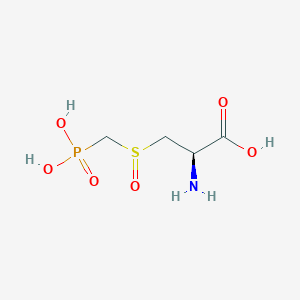
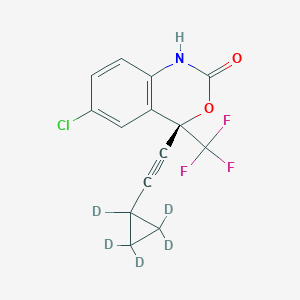
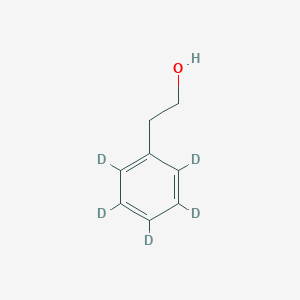
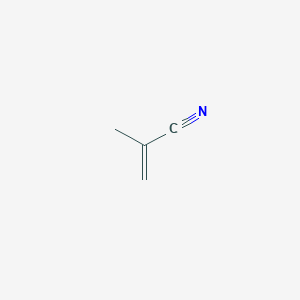
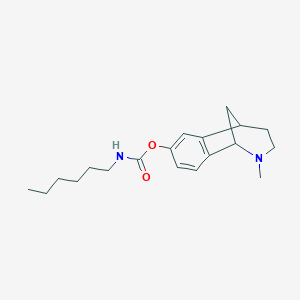
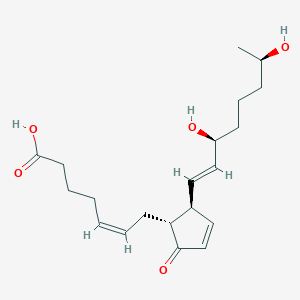
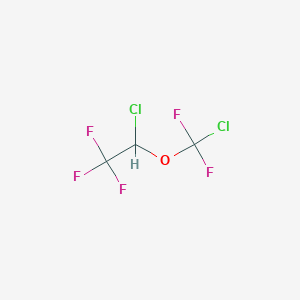
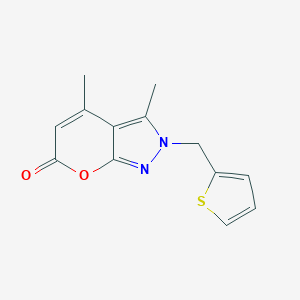
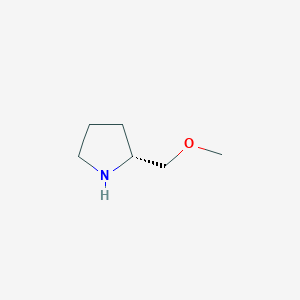
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
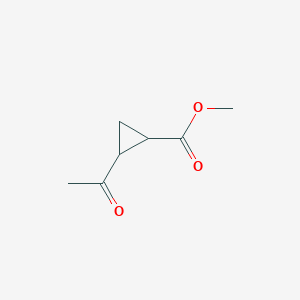
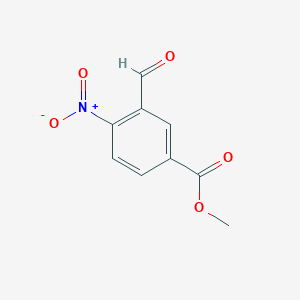
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
